molecular formula C23H20ClN3O2S B7730729 MFCD02979194

MFCD02979194

Numéro de catalogue: B7730729
Poids moléculaire: 437.9 g/mol
Clé InChI: BEIPENRXGMFLKQ-LDADJPATSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

For instance, CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 1761-61-1 (MDL: MFCD00003330) share key characteristics with boronic acid derivatives and aromatic halides, which are common in organometallic synthesis and pharmaceutical intermediates . These compounds exhibit properties such as high solubility in organic solvents, moderate bioavailability, and reactivity in cross-coupling reactions. However, the absence of explicit data on MFCD02979194 necessitates reliance on structurally similar compounds for comparative analysis.

Propriétés

IUPAC Name

(E)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(2-propoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S/c1-2-11-29-21-10-6-4-8-17(21)12-18(14-25)22(28)27-23-26-15-19(30-23)13-16-7-3-5-9-20(16)24/h3-10,12,15H,2,11,13H2,1H3,(H,26,27,28)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIPENRXGMFLKQ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02979194 typically involves a multi-step process that includes the following steps:

    Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving a catalyst to facilitate the process.

    Intermediate Formation: The initial reaction produces an intermediate compound, which is then purified and subjected to further reactions.

    Final Product Formation: The intermediate undergoes additional reactions, such as oxidation or reduction, to form the final product, MFCD02979194.

Industrial Production Methods: In an industrial setting, the production of MFCD02979194 is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common techniques include:

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

    Purification Steps: Employing distillation, crystallization, or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions: MFCD02979194 undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized products.

    Reduction: Can be reduced using reducing agents to yield reduced forms.

    Substitution: Participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Applications De Recherche Scientifique

MFCD02979194 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties and as a drug precursor.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which MFCD02979194 exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes. For instance, it may inhibit or activate enzymes, alter gene expression, or interact with cellular receptors.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following compounds are selected based on structural similarity, synthesis pathways, and functional applications:

A. (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

  • Molecular Formula : C₆H₅BBrClO₂
  • Key Properties: Log Po/w (XLOGP3): 2.15 Solubility: 0.24 mg/mL in water Synthetic Pathway: Pd-catalyzed cross-coupling in THF/H₂O at 75°C . Bioactivity: High GI absorption (BBB permeable; non-P-gp substrate) .

B. 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)

  • Molecular Formula : C₇H₅BrO₂
  • Key Properties :
    • Log Po/w (XLOGP3) : 2.63
    • Solubility : 0.687 mg/mL in water
    • Synthetic Pathway : A-FGO-catalyzed cyclization in THF under green chemistry conditions .
    • Bioactivity : Moderate bioavailability (0.55 score) with H302 toxicity warning .

Data Tables

Table 1: Physicochemical Properties

Property (3-Bromo-5-chlorophenyl)boronic acid 2-(4-Nitrophenyl)benzimidazole
Molecular Weight 235.27 g/mol 201.02 g/mol
Log Po/w (XLOGP3) 2.15 2.63
Water Solubility 0.24 mg/mL 0.687 mg/mL
Bioavailability Score 0.55 0.55
Synthetic Accessibility 2.07 Not reported

Research Findings

Structural Reactivity :

  • The boronic acid group in CAS 1046861-20-4 enables Suzuki-Miyaura coupling, critical for C-C bond formation, whereas CAS 1761-61-1’s benzimidazole core favors heterocyclic drug design .
  • CAS 1761-61-1 exhibits higher lipophilicity (Log Po/w = 2.63) compared to CAS 1046861-20-4 (Log Po/w = 2.15), impacting membrane permeability .

Synthetic Efficiency :

  • CAS 1046861-20-4 requires Pd catalysts and stringent conditions (75°C, 1.33 hours), while CAS 1761-61-1 utilizes recyclable A-FGO catalysts under ambient conditions, aligning with green chemistry principles .

Toxicity Profiles :

  • CAS 1761-61-1’s H302 warning highlights acute oral toxicity risks, absent in the boronic acid derivative .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.